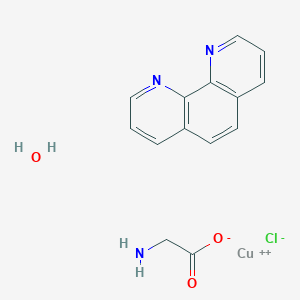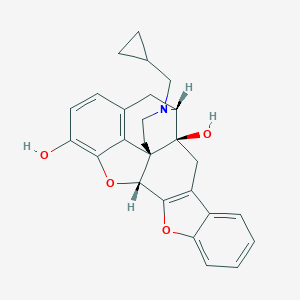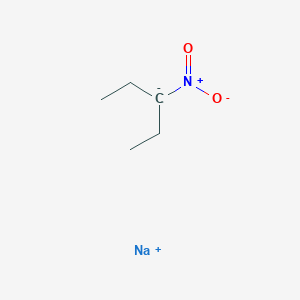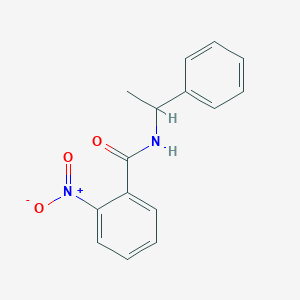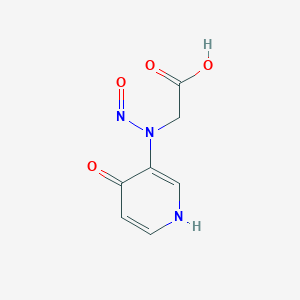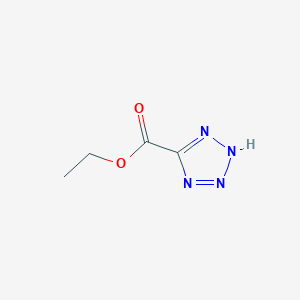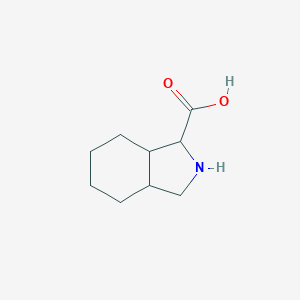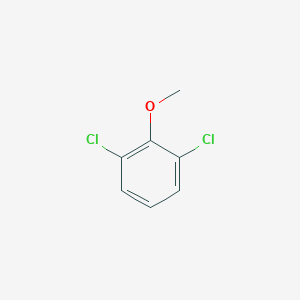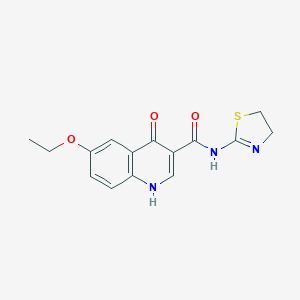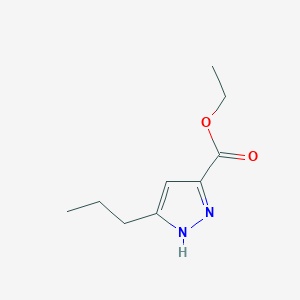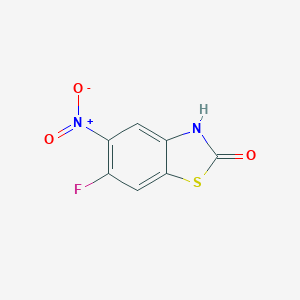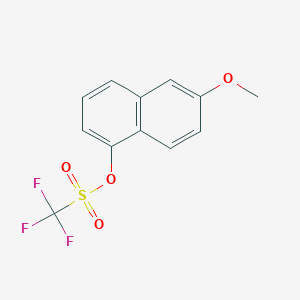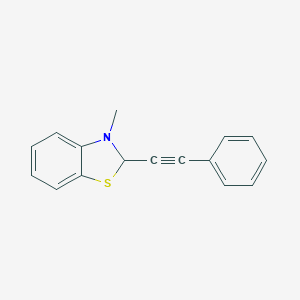
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, also known as MPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has also been shown to improve cognitive function in animal models of these disorders.
Wirkmechanismus
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole blocks the activity of mGluR5, which leads to a reduction in the release of glutamate, a neurotransmitter that is involved in the pathophysiology of these disorders.
Biochemische Und Physiologische Effekte
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects, including a reduction in the release of glutamate, an increase in the expression of brain-derived neurotrophic factor (BDNF), and a reduction in oxidative stress. These effects are thought to underlie the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific targeting of this receptor in studies of neurological disorders. However, one of the limitations of using 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole, including the development of more potent mGluR5 antagonists, the exploration of the potential therapeutic applications of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in other neurological disorders, and the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole. Additionally, the potential use of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole in combination with other therapeutic agents is an area of interest for future research.
Synthesemethoden
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-phenylbut-3-yn-2-one. The final product is obtained through a reduction reaction using lithium aluminum hydride.
Eigenschaften
CAS-Nummer |
123768-43-4 |
|---|---|
Produktname |
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C16H13NS |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3 |
InChI-Schlüssel |
OSJOSCFNEDRURF-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Synonyme |
Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



